

(4-Amino-3-fluorophenyl)boronic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Amino-3-fluorophenyl)boronic acid

Cat. No.: B1248609

[Get Quote](#)

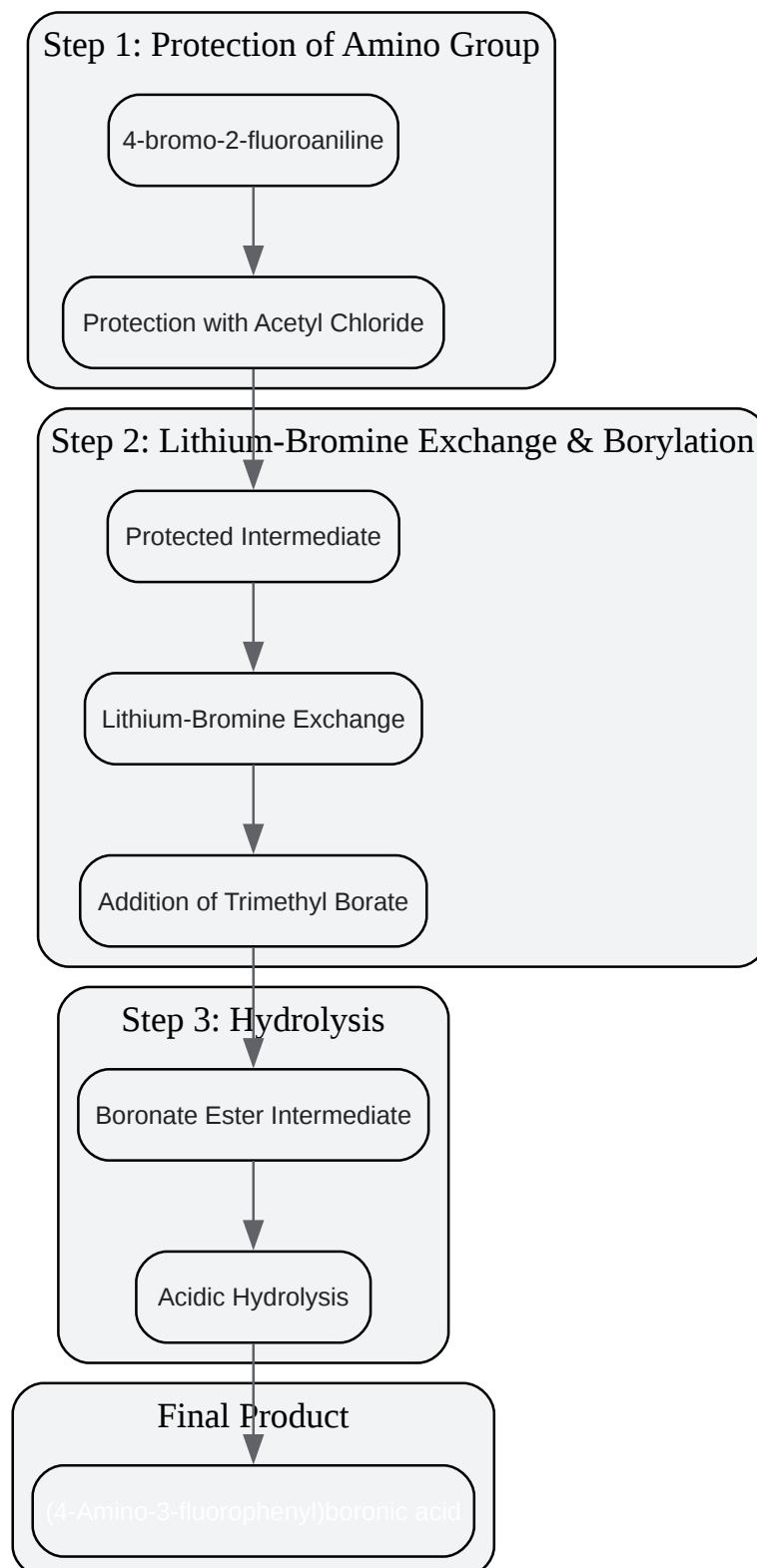
An In-Depth Technical Guide to **(4-Amino-3-fluorophenyl)boronic acid**

Introduction

(4-Amino-3-fluorophenyl)boronic acid is an organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a boronic acid group, an amino group, and a fluorine atom, make it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura coupling and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of **(4-Amino-3-fluorophenyl)boronic acid** is presented in the table below.


Property	Value	Reference
CAS Number	494752-42-0	[1]
Molecular Formula	C ₆ H ₇ BFNO ₂	
Molecular Weight	154.93 g/mol	[2]
Appearance	White to light yellow solid	[3]
Melting Point	150-160 °C (hydrochloride salt)	[4]
Purity	Typically ≥98%	
Storage Temperature	Ambient or 2-8°C	[4]

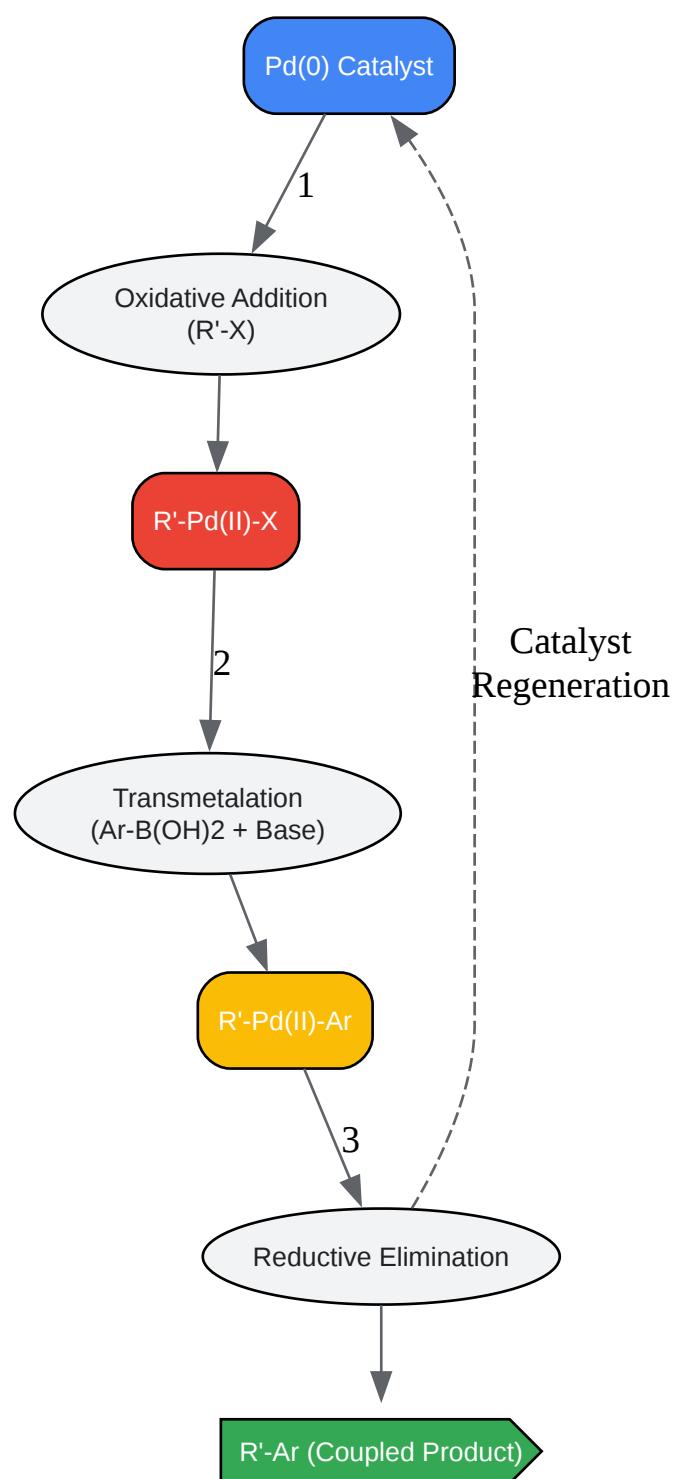
Synthesis of (4-Amino-3-fluorophenyl)boronic acid

The synthesis of **(4-Amino-3-fluorophenyl)boronic acid** is typically achieved through a multi-step process starting from 4-bromo-2-fluoroaniline.[\[5\]](#)[\[6\]](#)[\[7\]](#) The general synthetic route involves the protection of the amino group, followed by a lithium-bromine exchange, reaction with a borate ester, and subsequent acidic hydrolysis to yield the final product.[\[5\]](#)[\[6\]](#) A 47% yield has been reported for this synthetic pathway.[\[5\]](#)[\[6\]](#)

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **(4-Amino-3-fluorophenyl)boronic acid**.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **(4-Amino-3-fluorophenyl)boronic acid**.

Key Applications

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.^{[8][9]} This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryls, polyolefins, and styrenes.^{[8][9]} **(4-Amino-3-fluorophenyl)boronic acid** is a valuable reagent in Suzuki-Miyaura coupling reactions, allowing for the introduction of the 4-amino-3-fluorophenyl moiety into a target molecule.^[10]

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.^[8]

Catalyst
Regeneration

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The following is a general protocol for a Suzuki-Miyaura coupling reaction using **(4-Amino-3-fluorophenyl)boronic acid**.

Materials:

- **(4-Amino-3-fluorophenyl)boronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., dioxane, toluene, or DMF/water mixture)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a reaction vessel, add the aryl halide (1.0 eq.), **(4-Amino-3-fluorophenyl)boronic acid** (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
- Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
- Add the degassed solvent to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Role in Drug Discovery and Medicinal Chemistry

Boron-containing compounds, particularly boronic acids, have emerged as a significant class of molecules in drug discovery.[11][12][13] The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles has led to the development of several boron-containing drugs.[12] **(4-Amino-3-fluorophenyl)boronic acid** serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.[14]

Furthermore, this compound has been utilized in the development of glucose-sensing materials that can operate at physiological pH.[5][6] The relatively low pKa value of the boronic acid (7.8 when acetylated) is advantageous for glucose sensing in bodily fluids.[5][6]

Safety Information

(4-Amino-3-fluorophenyl)boronic acid should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [3]

Conclusion

(4-Amino-3-fluorophenyl)boronic acid is a valuable and versatile reagent in modern organic synthesis. Its utility in Suzuki-Miyaura coupling reactions and its role as a building block in medicinal chemistry underscore its importance. As research in boron chemistry continues to expand, the applications of this compound are likely to grow, particularly in the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic acid, (4-amino-3-fluorophenyl)- (9CI) | 494752-42-0 [amp.chemicalbook.com]
- 2. 3-Amino-4-fluorophenylboronic acid AldrichCPR 873566-75-7 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. 4-Amino-3-fluorophenylboronic acid 1256355-32-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. (Open Access) Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid (2003) | Sasmita Das | 46 Citations [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [(4-Amino-3-fluorophenyl)boronic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1248609#4-amino-3-fluorophenyl-boronic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com